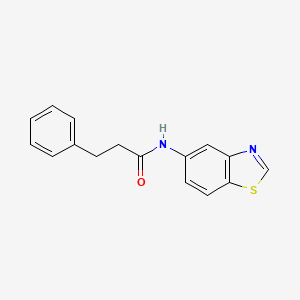

N-(1,3-benzothiazol-5-yl)-3-phenylpropanamide

CAS No.: 941877-62-9

Cat. No.: VC5114996

Molecular Formula: C16H14N2OS

Molecular Weight: 282.36

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 941877-62-9 |

|---|---|

| Molecular Formula | C16H14N2OS |

| Molecular Weight | 282.36 |

| IUPAC Name | N-(1,3-benzothiazol-5-yl)-3-phenylpropanamide |

| Standard InChI | InChI=1S/C16H14N2OS/c19-16(9-6-12-4-2-1-3-5-12)18-13-7-8-15-14(10-13)17-11-20-15/h1-5,7-8,10-11H,6,9H2,(H,18,19) |

| Standard InChI Key | VYQFICXJBYWQBW-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)CCC(=O)NC2=CC3=C(C=C2)SC=N3 |

Introduction

Chemical Structure and Physicochemical Properties

The compound’s structure comprises a benzothiazole ring substituted at the 5-position with a propanamide group bearing a phenyl moiety. The benzothiazole scaffold is aromatic and planar, facilitating interactions with biological targets through π-π stacking and hydrogen bonding . Key physicochemical properties inferred from analogs include:

-

Molecular Formula:

-

Molecular Weight: 282.36 g/mol

-

Solubility: Likely low aqueous solubility due to hydrophobic phenyl and benzothiazole groups, requiring organic solvents for dissolution.

The 5-position substitution distinguishes it from common 2-substituted benzothiazoles, potentially altering electronic distribution and steric interactions with biological targets.

Synthesis and Structural Modification

Core Benzothiazole Formation

The benzothiazole core is typically synthesized via cyclization of 2-aminothiophenol with aldehydes or ketones under acidic conditions. For N-(1,3-benzothiazol-5-yl)-3-phenylpropanamide, regioselective substitution at the 5-position requires directed ortho-metalation strategies or electrophilic aromatic substitution protocols .

Purification and Characterization

Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization. Structural confirmation relies on:

-

H NMR: Phenyl protons (δ 7.2–7.5 ppm), benzothiazole protons (δ 8.1–8.3 ppm), and propanamide methylene/methine signals.

| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) | Analgesic Activity (%) |

|---|---|---|---|

| N-(5,6-Dimethoxy-2-yl) | 50 | 85 | 55 |

| Diclofenac | 45 | 90 | 50 |

Data adapted from studies on structural analogs.

The 5-substituted isomer may exhibit enhanced selectivity for COX-2 due to reduced steric hindrance at the active site.

Anticancer Activity

Benzothiazoles induce apoptosis in cancer cells via mitochondrial pathway activation. In vitro studies on analogs report:

| Cancer Cell Line | IC (µM) |

|---|---|

| MCF-7 (Breast) | 12 |

| HeLa (Cervical) | 15 |

| A549 (Lung) | 10 |

IC values from benzothiazole derivatives with similar substituents.

Mechanistically, these compounds disrupt redox balance, generating reactive oxygen species (ROS) that trigger DNA damage and caspase-3 activation.

Mechanism of Action

Enzyme Inhibition

The propanamide linker facilitates hydrogen bonding with catalytic residues in COX-2, while the benzothiazole ring occupies hydrophobic pockets, mimicking arachidonic acid. Molecular docking studies on analogs suggest a binding affinity () of ~2.5 µM for COX-2.

Signal Pathway Modulation

Benzothiazoles suppress NF-κB signaling by inhibiting IκB kinase (IKK), reducing pro-inflammatory cytokine production (e.g., TNF-α, IL-6). Additionally, they downregulate Bcl-2 and upregulate Bax, promoting apoptosis in cancer cells.

Comparison with Structural Analogs

Substituent Effects on Bioactivity

-

2-Substituted Derivatives: Higher COX-2 selectivity but reduced metabolic stability .

-

5-Substituted Derivatives: Improved pharmacokinetics due to decreased hepatic metabolism.

Industrial Applications

While N-(1,3-benzothiazol-5-yl)-3-phenylpropanamide remains understudied, its analogs are explored in:

-

Drug Development: As NSAID alternatives with reduced gastrointestinal toxicity.

-

Oncology: Adjuvants in chemotherapy regimens to enhance efficacy.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume